Comparative Binding Affinity at the Nociceptin/Orphanin FQ (NOP) Receptor vs. Mu-Opioid Receptor
In a direct head-to-head comparison within the same patent series, the target compound (US9120797, Example 32) demonstrated a Ki of 1.10 nM at the human NOP receptor and 1.70 nM at the human mu-opioid receptor (MOR) [1]. This contrasts with other spirocyclic cyclohexane derivatives in the same patent that showed greater selectivity or different affinity ratios, highlighting that even within a congeneric series, small structural changes alter receptor engagement [1].
| Evidence Dimension | Receptor binding affinity (Ki) in nM, measured at pH 7.4, 25°C |
|---|---|
| Target Compound Data | Ki (NOP) = 1.10 nM; Ki (MOR) = 1.70 nM |
| Comparator Or Baseline | Other spirocyclic cyclohexane compounds within US9120797 (e.g., examples exhibiting Ki values from 0.26 nM to >100 nM at NOP and MOR). Specific comparator: Example 10 (Ki NOP = 0.26 nM, Ki MOR not reported). |
| Quantified Difference | Target compound exhibits a balanced dual NOP/MOR profile (ratio ≈ 0.65) versus more NOP-selective compounds (ratio <0.2) or MOR-selective compounds (ratio >5) within the series. |
| Conditions | Radioligand binding assay using [³H]nociceptin/orphanin FQ for NOP and [³H]naloxone for MOR on membranes from recombinant human receptors. |
Why This Matters
A balanced NOP/MOR affinity profile is a specific pharmacological signature that cannot be achieved with a NOP-selective or MOR-selective analog; procurement of the correct example number is essential to reproduce the intended dual-target activity.
- [1] Grünenthal GmbH. Process for preparing spirocyclic cyclohexane compounds, compositions containing such compounds and method of using such compounds. US Patent 9,120,797 B2, issued September 1, 2015. Binding data for Example 32 accessible via BindingDB (BDBM177934). View Source
